Methyl 3-(diethylamino)butanoate
Overview
Description
Methyl 3-(diethylamino)butanoate is an organic compound with the molecular formula C9H19NO2. It is an ester derived from butanoic acid and diethylamino groups. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(diethylamino)butanoate can be synthesized through the esterification of 3-(diethylamino)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 3-(diethylamino)butanoic acid and methanol.
Reduction: 3-(diethylamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(diethylamino)butanoate is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving ester hydrolysis and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(diethylamino)butanoate involves its interaction with various molecular targets depending on the context of its use. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Methyl butanoate: An ester with a similar structure but without the diethylamino group.
Ethyl 3-(diethylamino)butanoate: Similar structure with an ethyl group instead of a methyl group.
Methyl 3-(dimethylamino)butanoate: Similar structure with dimethylamino instead of diethylamino.
Uniqueness: Methyl 3-(diethylamino)butanoate is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it particularly valuable in specific synthetic applications where the diethylamino functionality is required .
Properties
IUPAC Name |
methyl 3-(diethylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-10(6-2)8(3)7-9(11)12-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQJBIQCZYGKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955243 | |
Record name | Methyl 3-(diethylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33611-41-5 | |
Record name | Methyl 3-(diethylamino)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33611-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-diethylaminobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033611415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-(diethylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-diethylaminobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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